Oncrasin-60

Oncology Xenograft Models Drug Development

Researchers studying JNK-mediated apoptosis often face compounds inducing only transient activation, compromising mechanistic studies. Oncrasin-60 (NSC-741909) uniquely induces sustained JNK activation through MKP-1-dependent inhibition of JNK dephosphorylation. • Sustained JNK activation validated in H460 & H157 NSCLC lines; apoptosis specifically blocked by SP600125 & dominant-negative JNK, not p38/ERK inhibitors • 16.6- to 50-fold potency reduction with ROS scavenger PD98059 confirms ROS-dependent mechanism • Distinct in vivo profile: non-regression efficacy vs. 3-Cl analog NSC-743380; no biliary hyperplasia toxicity • ≥98% purity with full analytical documentation; global shipping

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
CAS No. 92407-91-5
Cat. No. B1680395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOncrasin-60
CAS92407-91-5
SynonymsNSC-741909;  NSC 741909;  NSC741909; 
Molecular FormulaC16H14ClNO
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)CO
InChIInChI=1S/C16H14ClNO/c17-14-7-5-12(6-8-14)9-18-10-13(11-19)15-3-1-2-4-16(15)18/h1-8,10,19H,9,11H2
InChIKeyWOUBLGRNDINCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-: Core Properties & Procurement Profile


1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-, commonly designated as NSC-741909 or Oncrasin-60, is a synthetic indole derivative characterized by a 4-chlorophenylmethyl substituent at the N1 position and a hydroxymethyl group at the C3 position of the indole core [1]. It is a low-molecular-weight (271.74 g/mol) compound with the molecular formula C16H14ClNO . The compound was originally developed as an anticancer agent and demonstrates in vitro and in vivo antitumor activity [2].

Why NSC-741909 Cannot Be Substituted with Other Indole Analogs


Direct substitution of 1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]- with other indole-3-carbinol analogs (e.g., indole-3-carbinol itself or the 3-chlorophenyl analog NSC-743380) is not scientifically justified due to quantifiable differences in substituent position, functional group chemistry, and resulting pharmacologic outcomes. The 4-chlorophenylmethyl substitution at the N1 position confers a distinct in vitro activity profile and a unique metabolic fate relative to the 3-chlorophenyl analog [1]. Furthermore, the carbinol (hydroxymethyl) functional group differentiates this compound from related aldehydes, impacting both its mechanism of action and its potential for oxidation-mediated activity [2]. These structural distinctions translate into measurable differences in in vivo safety and efficacy, as demonstrated by direct comparative studies [3].

Quantitative Differentiation Evidence for NSC-741909


In Vivo Antitumor Efficacy vs. 3-Chlorophenyl Analog

In a direct head-to-head study in a human renal cancer xenograft model (A498), the 3-chlorophenyl analog NSC-743380 demonstrated superior antitumor activity and a better safety profile compared to NSC-741909. Specifically, NSC-743380 treatment resulted in complete tumor regression at doses ranging from 67 mg/kg to 150 mg/kg, while NSC-741909, tested in parallel, did not achieve this level of efficacy [1].

Oncology Xenograft Models Drug Development Comparative Efficacy

In Vitro Cytotoxicity in Lung Cancer and ROS Modulation

NSC-741909 exhibits potent, low-micromolar in vitro cytotoxicity against sensitive non-small cell lung cancer (NSCLC) cell lines. In H460 cells, the IC50 for single-agent NSC-741909 was determined to be 0.19 µM. Notably, co-treatment with the flavonoid PD98059 (a ROS scavenger) increased the IC50 to 3.16 µM, representing a 16.6-fold reduction in potency [1]. Similarly, in H157 cells, the IC50 shifted from 0.1 µM to 5 µM upon co-treatment, a 50-fold decrease [1]. This demonstrates that NSC-741909's cytotoxic activity is highly dependent on the induction of reactive oxygen species (ROS), a mechanism that may be exploited or avoided depending on the research context.

Oncology Cytotoxicity Lung Cancer Mechanism of Action

Sustained JNK Activation Dependence

The mechanism of NSC-741909-induced apoptosis is critically dependent on the sustained activation of c-Jun N-terminal kinase (JNK). A study using reverse-phase protein microarray analysis of a sensitive lung cancer cell line demonstrated that NSC-741909 treatment leads to persistent elevation of JNK phosphorylation. Crucially, apoptosis induction was effectively blocked by the JNK-specific inhibitor SP600125, as well as by a dominant-negative JNK construct [1]. In contrast, inhibitors of other MAP kinases (p38, ERK) did not block cell death [1].

Signal Transduction Apoptosis MAP Kinase Mechanism of Action

Impact of 4-Chlorophenyl Moiety on Activity & Toxicity

The position of the chlorine atom on the phenyl ring is a critical determinant of both antitumor activity and toxicity. The 3-chlorophenyl analog (NSC-743380) has a distinct in vitro sensitivity profile across the NCI-60 panel compared to the 4-chlorophenyl analog (NSC-741909), with a median GI50 of 1.62 µM for NSC-743380 [1]. Furthermore, toxicology studies in rats revealed that the 3-chlorophenyl analog (NSC-743380) induces biliary hyperplasia after oral dosing, a toxicity not reported for the parent compound but linked to its anticancer activity [2]. This indicates that even minor structural changes between these analogs translate into measurable differences in both target engagement and off-target toxicology.

Medicinal Chemistry Structure-Activity Relationship Toxicology

Optimal Research & Industrial Application Scenarios for NSC-741909


ROS-Dependent Apoptosis in Lung Cancer Models

Due to its quantifiable sensitivity to ROS scavengers, with a 16.6- to 50-fold reduction in potency in the presence of PD98059 [1], NSC-741909 is an ideal tool compound for studying the role of reactive oxygen species in apoptotic pathways, particularly in non-small cell lung cancer cell lines such as H460 and H157.

Sustained JNK Activation & MKP-1 Regulation

NSC-741909 is uniquely suited for research focused on the sustained activation of JNK and its role in apoptosis, as its mechanism has been shown to involve the inhibition of JNK dephosphorylation, a process dependent on MKP-1 [2]. This contrasts with compounds that induce transient JNK activation.

Phenyl Substituent Position Impact on Pharmacology

The quantifiable differences in in vivo efficacy (complete regression for NSC-743380 vs. non-regression for NSC-741909) [3] and the distinct toxicity profiles (biliary hyperplasia for NSC-743380) [4] make this compound an essential reference standard in structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of indole-3-carbinol analogs.

JNK Pathway Assay Validation

Given that its pro-apoptotic effect is specifically and completely blocked by the JNK inhibitor SP600125 and a dominant-negative JNK construct, but not by p38 or ERK inhibitors [2], NSC-741909 serves as a high-quality positive control for validating the functionality and specificity of assays designed to measure JNK pathway activation and its downstream consequences on cell viability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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